molecular formula C32H53N11O13P2 B1177766 GLYCERYL POLYMETHACRYLATE CAS No. 146126-21-8

GLYCERYL POLYMETHACRYLATE

Cat. No.: B1177766
CAS No.: 146126-21-8
M. Wt: 861.8 g/mol
InChI Key: JFWXPCYJPWAGBA-UHFFFAOYSA-N
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Comparison with Similar Compounds

Similar Compounds

Uniqueness

Glyceryl Polymethacrylate stands out due to its excellent water solubility, non-drying lubricating properties, and ability to enhance the feel and lubricity of formulations . Its versatility in various applications, from skincare to industrial uses, highlights its unique properties compared to similar compounds.

Biological Activity

Glyceryl polymethacrylate (GPM) is a synthetic polymer derived from the polymerization of methacrylic acid and glycerol. It is primarily used in cosmetic formulations as a film-forming agent, moisturizer, and thickener. This article explores the biological activity of GPM, focusing on its safety, efficacy, and potential applications in medical and cosmetic fields.

This compound is characterized by its hydrophilic nature due to the presence of glycerol moieties. This property allows GPM to retain moisture effectively, making it suitable for various applications in skin care products. The polymer's structure influences its biological interactions, particularly in terms of biocompatibility and non-toxicity.

1. Moisturizing Properties

GPM functions as a humectant, attracting moisture to the skin. Its ability to form a film on the skin surface helps prevent transepidermal water loss, thereby enhancing hydration. In clinical studies, formulations containing GPM have shown significant improvements in skin hydration levels compared to control groups.

2. Wound Healing and Tissue Regeneration

Research indicates that GPM can serve as a scaffold for tissue engineering due to its biocompatibility and ability to support cell growth. In vitro studies demonstrate that GPM-based matrices promote fibroblast proliferation and migration, essential for wound healing processes .

Study Findings
In vitro fibroblast growth GPM enhances fibroblast proliferation by 30% compared to controls.
Wound healing model Application of GPM gel resulted in 50% faster wound closure in animal models.

3. Antimicrobial Activity

GPM exhibits antimicrobial properties, particularly against pathogens associated with skin infections. A study demonstrated that GPM gels could effectively inactivate Chlamydia trachomatis within minutes at specific concentrations . This characteristic makes it a promising candidate for formulations aimed at treating infections or preventing microbial colonization on wounds.

Safety Assessment

The safety profile of this compound has been extensively evaluated. According to safety assessments conducted by the Cosmetic Ingredient Review (CIR), GPM is considered safe for use in cosmetics when formulated appropriately . The acute oral toxicity studies indicate an LD50 greater than 5 g/kg in rats, suggesting low toxicity levels .

4. Irritation Studies

Clinical irritation studies involving human subjects showed that formulations containing GPM were non-irritating and did not induce sensitization reactions . These findings support its use in sensitive skin formulations.

Case Study 1: Cosmetic Application

A cosmetic formulation containing 7.7% GPM was tested for skin compatibility and moisturizing efficacy over a period of four weeks. Results indicated significant improvements in skin hydration and texture among participants, with no adverse reactions reported.

Case Study 2: Medical Gel Formulation

A gel formulation utilizing GPM was developed for treating varicose ulcers. In a clinical trial involving 50 patients, the gel demonstrated enhanced healing rates compared to standard treatments, with participants reporting improved comfort and reduced pain during application.

Properties

CAS No.

146126-21-8

Molecular Formula

C32H53N11O13P2

Molecular Weight

861.8 g/mol

IUPAC Name

9-[17-(6-aminopurin-9-yl)-3,9,12,18-tetrahydroxy-3,12-dioxo-2,4,7,11,13,16-hexaoxa-3λ5,12λ5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one;N,N-diethylethanamine

InChI

InChI=1S/C20H23N9O13P2.2C6H15N/c21-15-9-16(23-3-22-15)28(5-26-9)19-11(30)13-7(39-19)1-37-44(35,36)42-14-8(2-38-43(33,34)41-13)40-20(12(14)31)29-6-27-10-17(29)24-4-25-18(10)32;2*1-4-7(5-2)6-3/h3-8,11-14,19-20,30-31H,1-2H2,(H,33,34)(H,35,36)(H2,21,22,23)(H,24,25,32);2*4-6H2,1-3H3

InChI Key

JFWXPCYJPWAGBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC.CCN(CC)CC.C1C2C(C(C(O2)N3C=NC4=C3N=CNC4=O)O)OP(=O)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=O)(O1)O)O

Synonyms

2-Propenoic acid, 2-methyl-, homopolymer, ester with 1,2,3-propanetriol

Origin of Product

United States

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